Propionylshikonin

Vue d'ensemble

Description

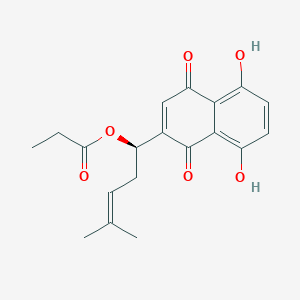

Propionylshikonin is a derivative of shikonin, a compound found in the roots of Lithospermum erythrorhizon . It was first isolated using silica gel column chromatography and preparative TLC . The structure of this pigment was identified through NMR and mass spectrometric analysis .

Synthesis Analysis

The synthesis of propionylshikonin involves the isolation of a shikonin derivative from the roots of Lithospermum erythrorhizon . This process uses silica gel column chromatography and preparative TLC .Molecular Structure Analysis

The molecular structure of propionylshikonin was identified using NMR and mass spectrometric analysis . In a study, it was found that propionylshikonin demonstrated stronger binding and stability than acetylshikonin .Chemical Reactions Analysis

Shikonins, including propionylshikonin, are the main naphthoquinones in the root periderm of Echium plantagineum . These red pigments have been used as dyes or for medicinal uses since ancient times .Applications De Recherche Scientifique

Isolation and Identification

- Propionylshikonin, a shikonin derivative, was first isolated from the roots of Lithospermum erythrorhizon using chromatography techniques. Its structure was confirmed by NMR and mass spectrometric analysis, marking its first discovery in nature (Cho, Paik, & Hahn, 1999).

Antiviral Properties

- Propionylshikonin has been studied for its effects on viral RNA. It was found to inhibit the binding of tobacco mosaic virus (TMV) RNA to wheat germ ribosome in vitro, with inhibition rates ranging from 26.4% to 63.6% (Chen et al., 2012).

Applications in Cancer Research

- In cancer research, propionylshikonin has shown potential as an inhibitor of the CREBBP bromodomain, a target for anticancer drug design. Molecular dynamics simulations and energy calculations suggest stronger binding and stability of propionylshikonin compared to other derivatives (Mitra & Dash, 2018).

Pharmacological and Antioxidant Effects

- Shikonin derivatives, including propionylshikonin, have been studied for their antioxidant activities. These compounds, except for one, exhibited significant antioxidant effects in various assays, suggesting their potential in natural antioxidant sources (Han, Xinchu, & Bi, 2008).

Anti-Inflammatory Properties

- Shikonin derivatives, such as propionylshikonin, inhibited nitric oxide and prostaglandin E2 production in mouse macrophage cells. This indicates their potential anti-inflammatory properties, mediated through the downregulation of NF-kappaB activation (Cheng et al., 2008).

Mécanisme D'action

Propionylshikonin has been studied as an inhibitor of CREBBP bromodomain . It was found to make direct contacts with the important conserved residues of the active site . The mechanism of non-bonded interactions between propionylshikonin and CREBBP bromodomain was described using QM/MM energy calculation .

Orientations Futures

Propriétés

IUPAC Name |

[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-4-16(23)25-15(8-5-10(2)3)11-9-14(22)17-12(20)6-7-13(21)18(17)19(11)24/h5-7,9,15,20-21H,4,8H2,1-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBQFLWCDFTEQG-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H](CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936681 | |

| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propionylshikonin | |

CAS RN |

162283-70-7 | |

| Record name | 1,4-Naphthalenedione, 5,8-dihydroxy-2-((1R)-4-methyl-1-(1-oxopropoxy)-3-pentenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162283707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

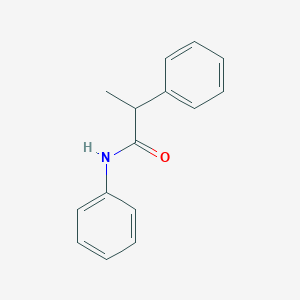

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

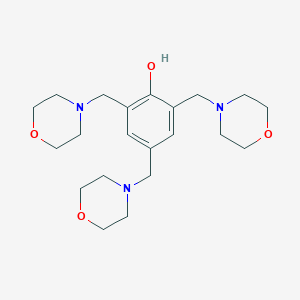

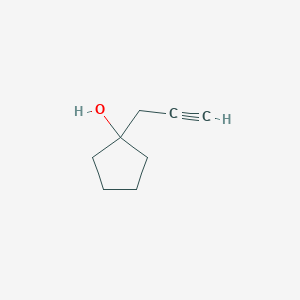

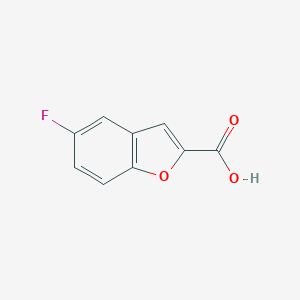

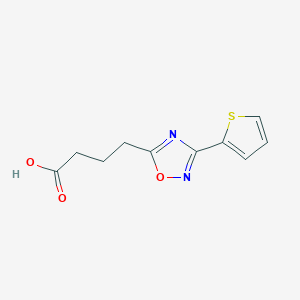

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.